molecular formula C13H8BF7S2 B13904864 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate

5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate

Cat. No.: B13904864
M. Wt: 372.1 g/mol
InChI Key: PTPHJHRDEPRGRL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate is a sulfur-containing heterocyclic salt characterized by a thianthrenium core substituted with a trifluoromethyl group and a tetrafluoroborate (BF₄⁻) counterion. This compound is widely employed in organic synthesis as an electrophilic reagent, particularly in photocatalyzed functionalization reactions . Its trifluoromethyl group enhances electrophilicity, enabling efficient C–H activation and cross-coupling reactions under mild conditions.

Properties

Molecular Formula

C13H8BF7S2

Molecular Weight

372.1 g/mol

IUPAC Name

5-(trifluoromethyl)thianthren-5-ium;tetrafluoroborate

InChI

InChI=1S/C13H8F3S2.BF4/c14-13(15,16)18-11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)18;2-1(3,4)5/h1-8H;/q+1;-1

InChI Key

PTPHJHRDEPRGRL-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC3=CC=CC=C3[S+]2C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate typically involves the electrophilic activation of thianthrene or its derivatives followed by introduction of the trifluoromethyl group and subsequent salt formation with tetrafluoroborate anion. The key steps include:

  • Oxidation of thianthrene to thianthrene 5-oxide.
  • Electrophilic trifluoromethylation or reaction with trifluoroacetic anhydride and triflic acid to generate the thianthrenium cation.
  • Anion exchange with tetrafluoroborate salts to isolate the tetrafluoroborate salt form.

Detailed Preparation Procedure

Based on the literature from the Royal Society of Chemistry supporting information and related peer-reviewed sources, a representative preparation method is as follows:

Step Reagents and Conditions Description
1 Thianthrene 5-oxide (1.0 equiv), acetonitrile (0.20 M) Dissolve thianthrene 5-oxide in MeCN under nitrogen atmosphere in a Schlenk vial.
2 Cool to 0°C Temperature control is critical for selectivity.
3 Add trifluoroacetic anhydride (3.0 equiv) dropwise over 2 minutes This reagent acts as an electrophilic trifluoromethyl source and activates the thianthrene 5-oxide.
4 Add triflic acid (1.2 equiv) dropwise over 2 minutes Strong acid promotes formation of the thianthrenium cation.
5 Stir at 0°C for 1 hour, then at room temperature for 1 hour Reaction progress monitored by color change (lilac mixture) and TLC.
6 Concentrate mixture under reduced pressure Removes volatile components.
7 Dilute residue with dichloromethane (CH2Cl2) Prepares for aqueous workup.
8 Wash with saturated aqueous sodium bicarbonate solution (3 × 30 mL) Neutralizes excess acid and removes impurities.
9 Wash with aqueous sodium tetrafluoroborate (NaBF4) solution (5 × 30 mL, 5% w/w) Facilitates anion exchange to tetrafluoroborate salt.
10 Dry organic layer over sodium sulfate (Na2SO4), filter, and remove solvent Isolates crude thianthrenium tetrafluoroborate salt.
11 Purify by silica gel chromatography with methanol/dichloromethane gradient (0-10%) Yields pure 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate.

This method typically affords the target compound in yields around 60-70% depending on substrate purity and reaction scale.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Atmosphere Nitrogen (inert) Prevents oxidation and moisture interference.
Solvent Acetonitrile (MeCN) Polar aprotic solvent facilitating electrophilic activation.
Temperature 0°C to room temperature Controls reaction rate and selectivity.
Acid Triflic acid (HOTf) Strong acid to generate thianthrenium cation.
Electrophile Trifluoroacetic anhydride Source of trifluoromethyl group activation.
Workup NaHCO3 wash followed by NaBF4 treatment Neutralizes acid and exchanges anion to tetrafluoroborate.
Purification Silica gel chromatography Removes impurities and isolates pure salt.

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals for the trifluoromethyl group (CF3) appear in ^19F NMR, along with aromatic signals in ^1H and ^13C NMR consistent with thianthrene structure.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion corresponding to the thianthrenium cation with trifluoromethyl substituent.
  • Melting Point and Crystallinity: Crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol-hexane mixtures, confirming purity and structure.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Electrophilic activation with trifluoroacetic anhydride and triflic acid Thianthrene 5-oxide, TFAA, HOTf, MeCN 0°C to RT, inert atmosphere 60-70 Standard, widely used method
Sulfoximidoyl diarylsulfide salt intermediate route N-chlorosulfoximine, sulfide, NaBF4 Room temperature, chloroform solvent 70-80 Alternative pathway, less common
Electrochemical synthesis (related compounds) Thianthrene, trifluoromethyl alkenes, electrodes Room temperature, DMF solvent Variable Emerging method, requires electrochemical setup

Chemical Reactions Analysis

5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced under specific conditions to yield thianthrene derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong nucleophile.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alkene Functionalization

Thianthrenium salts, including derivatives of 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate, are valuable reagents in organic synthesis, especially for alkene functionalization . They can be used in dication pool strategies for diverse alkene difunctionalization reactions .

Key applications in alkene functionalization:

  • Aziridination: Thianthrenium salts can be used to create aziridine building blocks from alkenes . For example, reacting alkenes with thianthrenium salts and primary amines leads to the formation of N-alkyl aziridines .
  • Cyclopropanation: Similar to aziridination, thianthrenium salts can facilitate the synthesis of cyclopropane derivatives by reacting with carbon pronucleophiles . Malononitriles and 1,3-dicarbonyl compounds can be used as nucleophiles in these reactions .
  • Dihalogenation and Diamination: Thianthrenium adducts can be used in various difunctionalization reactions, including dichlorination, dibromination, and diamination of alkenes .

Dication Pool Strategy

Ritter and coworkers developed a method for the in situ activation of thianthrene S-oxide with trifluoroacetic anhydride for thianthrenation of olefins . This method generates thianthrenium dications, which act as intermediates in inverse-electron-demand hetero-Diels-Alder cycloadditions with alkenes .

Advantages of this strategy:

  • Mild Conditions: The reactions often proceed under mild conditions, allowing for good functional group tolerance .
  • Regioselectivity and Stereospecificity: The formation of alkenylthianthrenium products is highly regio- and stereoselective . For terminal alkenes, the reaction exclusively forms 1,2-disubstituted alkenylthianthrenium products .

Case Studies and Examples

  • Aziridine Synthesis : Shu and coworkers (2022) demonstrated that alkenylthianthrenium salts could be used to expand the scope of aziridination. They found that sulfonamides, carbamates, and amides could also be used to form aziridine products . The reaction could be scaled up to >1.0 g, and a one-pot sequence starting from the alkene was developed .
  • Cyclopropane Synthesis : Shu and coworkers also showed that carbon pronucleophiles such as malononitriles and 1,3-dicarbonyl compounds could be used in reactions with alkenylthianthrenium salts to form cyclopropane products .

Safety and Hazard Information

5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate is classified as hazardous . It can cause harm if swallowed, inhaled, or comes into contact with skin . It also causes skin and serious eye irritation and may cause respiratory irritation . Safety precautions include wearing protective gloves, eye protection, and protective clothing and using it only in a well-ventilated area .

Additional compounds

Other related compounds include:

  • 5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium tetrafluoroborate, which has a molecular weight of 340.07 .
  • 5-(Trifluoromethyl)dibenzothiophen-5-ium .

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the compound and its reactivity. This can lead to the formation of reactive intermediates that participate in various chemical transformations. The molecular pathways involved often include electron transfer processes and radical formation .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Variations

5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Tetrafluoroborate (CAS: 131880-16-5)
  • Structural Difference : Replaces the thianthrenium core (two sulfur atoms in a bicyclic system) with a dibenzothiophenium core (one sulfur atom).
  • Reactivity : The reduced sulfur content decreases electron-withdrawing effects, making it less reactive in electrophilic substitutions compared to the thianthrenium analogue .
  • Physical Properties : Molecular weight = 340.07 g/mol; storage requires inert atmosphere and protection from light .
5-(4-(tert-Butyl)phenyl)-5H-thianthren-5-ium Tetrafluoroborate
  • Structural Difference : Substitutes the trifluoromethyl group with a bulky tert-butylphenyl moiety.
  • Reactivity : Steric hindrance from the tert-butyl group slows reaction kinetics but improves selectivity in peptide functionalization (e.g., 72% yield in methyl leucinate synthesis) .

Counterion Variations

5-(Trifluoromethyl)-5H-thianthren-5-ium Trifluoromethanesulfonate (CAS: 33007-09-9)
  • Counterion : Triflate (CF₃SO₃⁻) instead of tetrafluoroborate (BF₄⁻).
  • Reactivity : The triflate anion is a stronger leaving group, enhancing the compound’s utility in Friedel-Crafts alkylation and aziridination reactions .
  • Stability : Less hygroscopic than the tetrafluoroborate version but more sensitive to thermal decomposition .

Functional Group Variations

5-(9-Oxo-9H-xanthen-2-yl)-5H-thianthren-5-ium Tetrafluoroborate
  • Structural Difference: Replaces the trifluoromethyl group with a xanthenone-derived substituent.
  • Applications: Used in photocatalytic synthesis of ethyl 2-(1,3-dioxoisoindolin-2-yl)propanoates, achieving 64% yield .
  • Electronic Effects: The xanthenone group introduces π-conjugation, altering redox potentials and photocatalyst compatibility .
5-(4-Methoxy-3-(Methoxycarbonyl)phenyl)-5H-thianthren-5-ium Tetrafluoroborate
  • Structural Difference : Contains methoxy and methoxycarbonyl substituents.
  • Reactivity : Polar substituents enhance solubility in polar aprotic solvents (e.g., THF), facilitating reactions with dehydroalanine derivatives .

Comparative Data Table

Compound Core Structure Substituent Counterion Key Application Yield in Model Reaction
5-(Trifluoromethyl)-5H-thianthren-5-ium BF₄⁻ Thianthrenium (S₂) CF₃ BF₄⁻ Photocatalytic C–H functionalization 62–75%
5-Trifluoromethyl-dibenzo[b,d]thiophenium BF₄⁻ Dibenzo[b,d]thiophenium (S₁) CF₃ BF₄⁻ Electrophilic aromatic substitution Not reported
5-tert-Butylphenyl-thianthrenium BF₄⁻ Thianthrenium (S₂) 4-(tert-Butyl)phenyl BF₄⁻ Peptide side-chain modification 72%
5-Xanthenone-thianthrenium BF₄⁻ Thianthrenium (S₂) 9-Oxo-9H-xanthen-2-yl BF₄⁻ Synthesis of isoindolinone derivatives 64%

Biological Activity

5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate (CAS No. 131880-16-5) is a sulfonium salt that has garnered attention in chemical and biological research due to its unique structural properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₈BF₇S
  • Molecular Weight : 340.07 g/mol
  • Appearance : Typically a crystalline solid.
  • Storage Conditions : Should be kept in a dark place under an inert atmosphere at room temperature.

The biological activity of 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate is primarily attributed to its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes and proteins.

Pharmacological Effects

  • Antimicrobial Activity : Initial studies indicate that thianthrenium salts exhibit antimicrobial properties, potentially useful against various bacterial strains.
  • Anticancer Potential : Research has suggested that compounds containing thianthrenium moieties may possess anticancer activity through mechanisms involving apoptosis and cell cycle arrest.
  • Herbicidal Activity : Some derivatives have been explored for their herbicidal properties, demonstrating effectiveness against specific weed species.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of thianthrenium salts, 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that at specific concentrations, the compound induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Case Study 3: Herbicidal Activity

Research on the herbicidal activity of thianthrenium derivatives demonstrated that certain formulations containing 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate effectively inhibited the growth of common agricultural weeds .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant growth inhibition of bacteria
AnticancerInduction of apoptosis in cancer cells
HerbicidalEffective against specific weed species

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